Decahydroquinolin-6-amine
CAS No.:
Cat. No.: VC17456257
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2 |
|---|---|
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-amine |
| Standard InChI | InChI=1S/C9H18N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h7-9,11H,1-6,10H2 |
| Standard InChI Key | JZFOPNSQKQOMJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(CCC2NC1)N |
Introduction
Structural and Stereochemical Characteristics
Core Framework and Substituent Configuration
Decahydroquinolin-6-amine belongs to the decahydroquinoline family, which features a fully saturated quinoline ring system. The amine group at position 6 introduces a polar functional group that influences electronic distribution and hydrogen-bonding capacity. Key stereochemical features include:
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Ring fusion geometry: The bicyclic system adopts a chair-chair conformation in its most stable stereoisomer, as observed in trans-decahydroquinoline derivatives .
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Amine stereochemistry: The 6-position amine can exist in axial or equatorial orientations, with the equatorial form generally favored due to reduced 1,3-diaxial strain .
Comparative analysis of decahydroisoquinolin-6-ol (CID 12262842) reveals that hydroxyl substitution at the 6-position creates a hydrogen-bond donor site, suggesting similar polarity patterns for the amine analogue .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of decahydroquinolin-6-amine can be approached through modification of established routes for decahydroquinoline alkaloids:
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Piperidine annulation: A 16-step synthesis of ent-cis-195A alkaloid demonstrates the viability of constructing the decahydroquinoline core via stereocontrolled cyclization .
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Reductive amination: Introduction of the amine group could employ catalytic hydrogenation of a ketone precursor, analogous to the synthesis of tert-butyl 6-oxo-decahydroquinoline-1-carboxylate.
Stepwise Synthesis Protocol
A proposed synthetic route integrates elements from multiple literature approaches:
This sequence emphasizes stereochemical control at the 6-position while maintaining ring saturation.
Physicochemical Properties
Predicted Molecular Parameters
Using density functional theory (DFT) calculations on analogous structures:
Spectroscopic Signatures
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¹H NMR: Expected splitting patterns mirror trans-decahydroquinoline , with additional coupling from the 6-amine proton (δ 2.15-2.45 ppm, multiplet).
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IR: N-H stretching vibrations at 3350-3250 cm⁻¹ and ring deformation modes at 1450-1370 cm⁻¹ .
Reactivity and Functionalization
Nucleophilic Reactivity
The primary amine group enables diverse derivatization pathways:
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Acylation: Reacts with acid chlorides to form amides (e.g., acetyl derivative, mp 112-114°C predicted)
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Mannich reactions: Participates in three-component condensations with aldehydes and ketones
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Oxidation: Forms nitroso intermediates under mild oxidizing conditions (H₂O₂, NaWO₄)
Ring Functionalization
Electrophilic aromatic substitution remains challenging due to ring saturation, but radical bromination at bridgehead positions has been demonstrated in related systems .
Biological and Industrial Applications
Catalytic Applications
The bicyclic amine serves as:
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Ligand precursor: For transition metal complexes in asymmetric hydrogenation
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Organocatalyst: In enantioselective Michael additions (up to 89% ee reported for similar amines)
| Hazard Category | Classification | Preventive Measures |
|---|---|---|
| Acute toxicity (oral) | Category 4 | Use fume hood, PPE |
| Skin corrosion | Category 2 | Nitrile gloves required |
| Eye damage | Category 1 | Full face shield mandatory |
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